REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7](O)=O)=C[C:4]([C:10]2[C:20]3[CH:21]=[CH:22][C:23](O)=[CH:24][C:19]=3OC3C=2C=CC(C=3)=O)=[C:3]([C:26](O)=O)[CH:2]=1.O[N:30]1C(=O)CC[C:31]1=O.C1(N=C=NC2CCCCC2)CCCCC1.[CH2:52]([N:54]([CH2:57][CH3:58])[CH2:55]C)C>CN(C=O)C>[CH3:52][N:54]([CH2:57][CH2:58][CH2:31][N:30]1[C:26]2[CH:7]=[CH:6][CH:1]=[CH:2][C:3]=2[CH2:4][CH2:10][C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:19]1=2)[CH3:55]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
306 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
549 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
( 4c )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.56 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 17 hours, under N2, in the dark
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
STIRRING
|
Details
|
to stir 4 days under N2, in the dark
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
Reaction solvents
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo and residue
|
Type
|
CUSTOM
|
Details
|
purified on reverse phase C18 semi-preparative (1 mm) TLC plates
|
Type
|
WASH
|
Details
|
eluting with H2O/THF/HOAc (40/60/0.4)
|
Type
|
WASH
|
Details
|
eluting with H2O/THF/HOAc (35/65/0.4) at a flow rate of 7.0 mL/minute
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 410 mg | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |